molecular formula C13H12N2O2S2 B2691626 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034608-92-7

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2691626
CAS No.: 2034608-92-7
M. Wt: 292.37
InChI Key: PEVBYTPYUKJBGK-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused 2-thia-5-azabicyclo[2.2.1]heptane core linked via a methanone group to a 5-(thiophen-2-yl)isoxazole moiety. Its structural complexity arises from the integration of sulfur (thia) and nitrogen (aza) atoms within the bicyclic framework, combined with the aromatic thiophene and isoxazole rings.

The synthesis typically involves cycloaddition reactions or coupling strategies to assemble the bicyclic system, followed by functionalization of the isoxazole-thiophene subunit. Crystallographic characterization, as inferred from methods like those in SHELX programs , would confirm its stereochemistry and molecular conformation.

Properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-13(15-6-9-4-8(15)7-19-9)10-5-11(17-14-10)12-2-1-3-18-12/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBYTPYUKJBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or to introduce hydrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features:

  • Bicyclic Framework : Composed of a 2-thia-5-azabicyclo[2.2.1]heptane moiety.
  • Functional Groups : Includes a methanone group and an isoxazole ring substituted with a thiophene moiety.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

  • The methanone group is capable of undergoing nucleophilic addition reactions.
  • The nitrogen atom in the bicyclic structure may participate in electrophilic substitution reactions.
  • The thiophene ring can engage in electrophilic aromatic substitution or nucleophilic attacks, enhancing its reactivity profile.

Neuropharmacological Potential

Research indicates that compounds similar to 2-Thia-5-azabicyclo[2.2.1]heptan derivatives exhibit significant biological activities. Notably:

  • Interactions with Neurotransmitter Receptors : These compounds have been studied for their potential interactions with nicotinic acetylcholine receptors, which are crucial for cognitive function and are implicated in neurodegenerative diseases .

Anticancer Activity

The structural characteristics of this compound suggest potential applications in cancer therapy:

  • Nucleoside Analogues : Bicyclic amines like this compound can serve as precursors for nucleoside analogues, which have shown promise as antitumor agents due to their antiviral and chemotherapeutic properties .

Anti-inflammatory Properties

Some studies suggest that derivatives of this structure may possess anti-inflammatory effects, broadening their therapeutic application spectrum.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Azabicyclo[2.2.1]heptaneContains nitrogen instead of sulfurNeuroactive properties
5-MethylisoxazoleIsoxazole ring without thienyl substituentAntimicrobial activity
Thiophene derivativesAromatic thiophene structureAntioxidant properties

This table highlights the uniqueness of 2-Thia-5-azabicyclo[2.2.1]heptan , particularly its dual heterocyclic nature combining both nitrogen and sulfur within a bicyclic framework, which may confer distinct pharmacological properties not found in simpler analogs .

Neuroactive Properties

Research has demonstrated that derivatives of bicyclic amines interact with neurotransmitter systems, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Anticancer Research

Studies on nucleoside analogues derived from similar structures have shown significant cytotoxic effects against various cancer cell lines, indicating a pathway for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with three analogs (Table 1) and discuss key findings:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Reported) Synthesis Route
Target Compound 2-Thia-5-azabicyclo[2.2.1]heptane 5-(Thiophen-2-yl)isoxazol-3-yl Not yet reported Cycloaddition/Cross-coupling
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid Cyano, amino groups Antimicrobial (moderate) Gewald reaction with malononitrile
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Pyrazole-thiophene hybrid Ethyl carboxylate, amino groups Antifungal (weak) Gewald reaction with ethyl cyanoacetate
Bicyclo[2.2.1]heptane derivatives (generic) Norbornane analogs Varied (e.g., ester, amide groups) CNS activity (e.g., GABA modulation) Diels-Alder reactions

Key Comparisons

Structural Complexity vs. Bioactivity: The target compound’s bicyclic thia-aza core distinguishes it from simpler pyrazole-thiophene hybrids (e.g., 7a, 7b), which exhibit moderate antimicrobial activity . The rigid bicyclic framework may enhance binding selectivity but complicates synthesis. In contrast, norbornane-based analogs (e.g., GABA receptor ligands) prioritize lipophilicity for blood-brain barrier penetration, a feature less emphasized in the target compound’s design .

Synthetic Accessibility :

  • The Gewald reaction used for 7a/7b is efficient for thiophene synthesis but lacks the stereochemical control required for the bicyclic core of the target compound. Cross-coupling or Diels-Alder methods are more relevant for the latter.

This contrasts with 7a/7b, where electron-rich amino/cyano groups dominate reactivity .

Physicochemical Properties :

  • Predicted logP values (via computational models) suggest the target compound has higher hydrophobicity (logP ~3.2) compared to 7a (logP ~1.8) due to its bicyclic core. This may influence membrane permeability but requires experimental validation.

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure that incorporates a thiophene moiety, which is known for its diverse applications in pharmaceuticals.

The molecular formula of this compound is C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S, and its structural characteristics include a bicyclic framework that enhances its stability and binding affinity to biological targets.

PropertyValue
Molecular FormulaC12H13N3O2SC_{12}H_{13}N_{3}O_{2}S
Molar Mass253.31 g/mol
CAS Number2034208-60-9
IUPAC Name2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through mechanisms such as:

  • Receptor Binding : The bicyclic structure allows for effective π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways, which could be relevant for therapeutic applications.

Antimicrobial Activity

Recent research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and ampicillin .

Anticancer Potential

The compound's structure suggests potential anticancer activity, as similar bicyclic compounds have been explored for their ability to induce apoptosis in cancer cells.

Research Findings :

  • Cell Line Studies : In vitro studies using cancer cell lines showed that the compound could inhibit cell proliferation and induce cell cycle arrest.
  • Mechanistic Insights : The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

In comparison with other thiophene derivatives, 2-Thia-5-azabicyclo[2.2.1]heptan has unique structural features that may confer enhanced biological activity.

Compound NameActivity TypeMIC (µg/mL)
2-Thia-5-azabicyclo[2.2.1]heptanAntimicrobial4.19
SuprofenAnti-inflammatory6.45
ArticaineLocal anesthetic3.11

Q & A

Q. What are the key synthetic routes for synthesizing 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone?

  • Methodological Answer : The compound's bicyclic and heteroaromatic moieties (e.g., isoxazole and thiophene) are typically synthesized via condensation reactions. For example:
  • Isoxazole Formation : Cyclization of β-diketones with hydroxylamine under acidic conditions, followed by functionalization with thiophene derivatives (e.g., via Suzuki coupling or nucleophilic substitution) .
  • Bicyclic Core : The 2-thia-5-azabicyclo[2.2.1]heptane system can be constructed using thiourea derivatives and bicyclic ketones via intramolecular cyclization, often requiring POCl₃ as a catalyst .
  • Final Coupling : The methanone linkage is formed via Friedel-Crafts acylation or nucleophilic acyl substitution, using reagents like thiophen-2-ylisoxazole-3-carboxylic acid and a bicyclic amine in the presence of DCC (dicyclohexylcarbodiimide) .

Q. How is the compound characterized post-synthesis to confirm its structure?

  • Methodological Answer : Structural confirmation relies on multi-technique analysis:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the bicyclic core (e.g., δ 3.5–4.5 ppm for bridgehead protons) and thiophene/isoxazole aromatic protons (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiophene C-S (600–700 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the bicyclic core?

  • Methodological Answer : Optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMA) enhance cyclization efficiency for the bicyclic system, while acetic acid aids in Schiff base formation for isoxazole-thiophene coupling .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) improve regioselectivity in heterocycle formation .
  • Temperature Control : Cyclization reactions often require reflux (80–100°C), while acylation steps may proceed at room temperature to avoid side reactions .

Q. What computational methods are used to predict the compound’s biological activity and binding modes?

  • Methodological Answer : Advanced molecular modeling techniques include:
  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., enzymes or receptors). The thiophene and isoxazole moieties are prioritized for hydrogen bonding and π-π stacking .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying critical binding residues .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural analysis?

  • Methodological Answer : Contradictions arise from impurities, tautomerism, or crystallographic disorder. Strategies include:
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities by providing absolute stereochemistry and bond lengths .
  • 2D NMR : COSY and HSQC experiments differentiate overlapping signals, while NOESY identifies spatial proximity of protons in the bicyclic system .
  • Isotopic Labeling : ¹³C-labeled precursors clarify carbon connectivity in complex spectra .

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